2-Amino-5-cyano-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFLMGAQVWJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652041 | |
| Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-13-4 | |
| Record name | 6-Amino-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 2 Amino 5 Cyano 3 Nitropyridine
The physicochemical properties of 2-Amino-5-cyano-3-nitropyridine are crucial for its handling, reactivity, and applications. Below are tables summarizing its key physical and chemical characteristics.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄N₄O₂ |
| Molecular Weight | 164.12 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | Not available |
| Boiling Point | 350.3 ± 42.0 °C (Predicted) |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.02 ± 0.49 (Predicted) |
Table 2: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 1003711-13-4 |
| IUPAC Name | This compound |
| Synonyms | 6-Amino-5-nitropyridine-3-carbonitrile |
Reactivity and Reaction Pathways of 2 Amino 5 Cyano 3 Nitropyridine
Intramolecular Reactivity Profiles
The arrangement of the amino and nitro groups in an ortho position to each other in 2-amino-3-nitropyridine (B1266227) derivatives allows for the formation of an intramolecular hydrogen bond. This interaction forms a stable six-membered ring structure. sapub.org This chelation can hinder intermolecular hydrogen bonding, affecting the compound's physical properties. sapub.org For instance, the intramolecular hydrogen bond in 2-amino-3-nitropyridine makes it volatile enough to be separated by steam distillation, a property not observed in its isomer, 2-amino-5-nitropyridine (B18323), which relies on intermolecular hydrogen bonds. sapub.org
Intermolecular Reaction Pathways
The pyridine (B92270) ring in 2-amino-5-cyano-3-nitropyridine is substituted with both an electron-donating group (amino) and two strong electron-withdrawing groups (nitro and cyano). This substitution pattern renders the molecule susceptible to a variety of intermolecular reactions.
The presence of the strongly electron-withdrawing nitro and cyano groups significantly activates the pyridine ring towards nucleophilic attack. In related 3-nitropyridine (B142982) systems, the nitro group itself can be displaced by nucleophiles. For instance, in 3-nitro-5-halopyridines, the nitro group at the 3-position is more readily substituted by anionic sulfur, nitrogen, and oxygen nucleophiles than the halogen at the 5-position. nih.govresearchgate.net In reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols, the 3-nitro group is selectively substituted. nih.gov
In the fused heterocyclic system 2-cyano-3-nitroimidazo[1,2-a]pyridine, the reactivity towards nucleophiles depends on the nature of the attacking species. Nitrogen and oxygen nucleophiles tend to displace the 2-cyano group, whereas sulfur nucleophiles lead to the substitution of the 3-nitro group. researchgate.net
The pyridine ring in this compound is highly deactivated towards electrophilic substitution due to the potent electron-withdrawing effects of the nitro and cyano groups. Generally, electrophilic substitution on pyridine is more difficult than on benzene (B151609), and the presence of deactivating groups further inhibits this type of reaction. While the amino group at the 2-position is an activating group and typically directs electrophiles to the 3- and 5-positions, its influence is overridden by the deactivating substituents.
The amino and cyano groups in this compound are key sites for further chemical transformations, particularly for the synthesis of fused heterocyclic systems. researchgate.netresearchgate.net
The 2-amino-3-cyanopyridine (B104079) scaffold is a versatile precursor for various heterocyclic compounds. researchgate.netresearchgate.net For example, intermolecular cyclization of 2-amino-3-cyanopyridines with formamide (B127407) can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netresearchgate.net
The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. google.comebsco.comchemistrysteps.com It can also be displaced by certain nucleophiles, as seen in the reaction of related nitro-substituted heterocycles with amino acids. researchgate.net The hydrolysis of the cyano group in 2-amino-3-nitro-5-cyanopyridine, followed by decarboxylation, is a method to produce 2-amino-3-nitropyridines. google.com
The amino group can participate in coordination with metal ions, acting as a bidentate ligand in conjunction with the cyano group. researchgate.net It can also be a site for further substitution or modification in the synthesis of more complex molecules. researchgate.net
Table 1: Selected Intermolecular Reactions of 2-Amino-3-cyanopyridine Derivatives
| Reactant | Reagent(s) | Product Type | Reference(s) |
| 2-Amino-3-cyanopyridines | Formamide | Pyrido[2,3-d]pyrimidines | researchgate.net, researchgate.net |
| 2-Amino-3-nitro-5-cyanopyridine | H₂O, Acid/Base | 2-Amino-3-nitropyridine-5-carboxylic acid | google.com |
| 2-Amino-3-cyanopyridine derivatives | Metal Ions | Coordination complexes | researchgate.net |
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound. sci-hub.se
A common transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron in acidic media or catalytic hydrogenation. researchgate.netorgsyn.org For instance, the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine (B172296) is a key step in the synthesis of 2,3-diamino-5-bromopyridine. orgsyn.org The reduction of the nitro group in various nitropyridine derivatives is a crucial step in the synthesis of bioactive molecules, including Janus kinase 2 (JAK2) inhibitors. nih.gov
As mentioned earlier, the nitro group in 3-nitropyridines can also be displaced by strong nucleophiles, particularly sulfur-based ones. nih.govresearchgate.net
Table 2: Common Transformations of the Nitro Group in Nitropyridine Systems
| Starting Material | Reagent(s) | Product Functional Group | Reference(s) |
| 2-Amino-5-bromo-3-nitropyridine | Fe, H⁺ | Amino | orgsyn.org |
| 2-Chloro-5-methyl-3-nitropyridine derivatives | Reduction | Amino | nih.gov |
| 2-R-3-Nitropyridines | Thiols | Thioether (via substitution) | nih.gov |
Rearrangement Reactions and Tautomerism in Related Pyridine Structures
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a significant phenomenon in heterocyclic chemistry, including pyridines. clockss.org The tautomeric forms of substituted pyridines can have different aromaticity and reactivity. youtube.com For example, 2-hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone. youtube.comresearchgate.net An X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form in the solid state. researchgate.net
A notable rearrangement reaction involves the nitration of 2-aminopyridine (B139424), which can proceed through a 2-nitraminopyridine intermediate. sapub.orgcdnsciencepub.com This intermediate can then rearrange under acidic conditions to yield 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. sapub.org Specifically, the synthesis of 2-amino-3-nitro-5-cyanopyridines can involve the rearrangement of an intermediate 2-nitramino-5-cyanopyridine. google.com
Furthermore, base-induced rearrangements have been observed in related systems. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine substituent can rearrange in the presence of triethylamine (B128534) to form imidazo[1,2-a]pyridines and indoles. nih.govresearchgate.net
Acid-Base Properties and Their Influence on Reactivity of this compound
The pyridine ring nitrogen and the exocyclic amino group are the primary basic centers. However, the presence of two potent electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, significantly diminishes the electron density across the pyridine ring and on the amino group. This inductive and resonance withdrawal of electrons reduces the availability of the lone pairs for protonation, rendering this compound a significantly weaker base compared to pyridine or 2-aminopyridine. For context, the pKa of 2-aminopyridine is approximately 6.86, while the predicted pKa for the structurally related 2-amino-5-nitropyridine is a mere 2.82, highlighting the profound impact of a single electron-withdrawing nitro group. nih.govguidechem.com The combined effect of both a nitro and a cyano group in this compound is expected to result in an even lower pKa value.
The acidic character of this compound is primarily associated with the protons of the amino group. In the presence of a strong base, a proton can be abstracted from the amino group. The resulting anion is stabilized to some extent by the electron-withdrawing nature of the adjacent nitro group and the cyano group on the pyridine ring.
The influence of these acid-base properties is particularly evident in the reaction pathways of this compound. One of the key reactions influenced by pH is the hydrolysis of the cyano group. Under either acidic or basic conditions, the nitrile can be hydrolyzed. youtube.comlibretexts.org In an acidic medium, the reaction is catalyzed by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This ultimately leads to the formation of a carboxylic acid. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, initiating the hydrolysis. A patent has described the hydrolysis and subsequent decarboxylation of 2-amino-3-nitro-5-cyanopyridine to yield 2-amino-3-nitropyridine, underscoring the lability of the cyano group under these conditions. google.com
The amino group's reactivity is also modulated by the acid-base environment. In strongly acidic solutions, the amino group will be protonated, deactivating it towards electrophilic substitution. Conversely, under neutral or basic conditions, the amino group retains its nucleophilic character and can participate in various condensation and cyclization reactions. For instance, 2-amino-3-cyanopyridine derivatives are known to be valuable precursors in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, through reactions with reagents like formamide. mdpi.com The pH of the reaction medium can be critical in controlling the outcome of such reactions by influencing the protonation state of the reactants and intermediates.
Table of Predicted Acid-Base Properties and Related Compounds
| Compound Name | Predicted Property | Predicted Value | Reference |
| 2-Amino-5-nitropyridine | pKa | 2.82 | guidechem.com |
| 2-Aminopyridine | pKa | 6.86 | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (IR, Raman) for 2-Amino-5-cyano-3-nitropyridine and Analogs
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and probing the intermolecular interactions within a molecule.
The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its functional groups. Key expected frequencies include:
Amino (NH₂) group: Symmetric and asymmetric stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.
Cyano (C≡N) group: A strong, sharp absorption band for the nitrile stretch is anticipated in the 2220-2260 cm⁻¹ range. Its intensity and exact position can be influenced by electronic effects from the adjacent amino and nitro groups.
Nitro (NO₂) group: Asymmetric and symmetric stretching vibrations are expected near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These bands are often strong in the IR spectrum.
Pyridine (B92270) Ring: C-H stretching modes are found above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes appear at lower wavenumbers.
A comparative table of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Bending (Scissoring) | 1600 - 1650 | |
| Cyano (C≡N) | Stretch | 2220 - 2260 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Symmetric Stretch | 1300 - 1370 | |
| Pyridine Ring | C-H Stretch | > 3000 |
| C=C, C=N Stretch | 1400 - 1600 |
The presence of both a hydrogen bond donor (amino group) and acceptors (nitro group, cyano nitrogen, and pyridine ring nitrogen) suggests that this compound can form significant intermolecular hydrogen bonds in the solid state. These interactions would be observable in its vibrational spectra. The N-H stretching bands would likely be broadened and shifted to lower frequencies compared to the gas phase, providing evidence of hydrogen bonding. The extent of this shift can be correlated with the strength of the hydrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure by mapping the chemical environments of the hydrogen and carbon atoms. For this compound, the following would be expected:
¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring and a broader signal for the amino protons. The chemical shifts of the ring protons would be influenced by the strong electron-withdrawing effects of the nitro and cyano groups and the electron-donating effect of the amino group.
¹³C NMR: The spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom of the cyano group would appear in the 115-125 ppm range, while the carbons attached to the nitro and amino groups would show significant shifts due to electronic effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (Molecular Formula: C₆H₄N₄O₂), the expected molecular weight is approximately 164.04 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. Under electron ionization (EI), characteristic fragmentation patterns would likely involve the loss of small molecules such as NO₂, HCN, or CO.
Electronic Absorption Spectroscopy (UV/Vis)
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV and possibly the visible range, arising from π → π* and n → π* transitions. The combination of electron-donating (amino) and electron-withdrawing (nitro, cyano) groups on the conjugated pyridine ring would likely lead to significant absorption, with the position of the maximum absorption wavelength (λ_max) indicating the extent of conjugation and charge transfer character.
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the crystal packing arrangement and map out the intermolecular hydrogen bonding network in detail, confirming the interactions suggested by vibrational spectroscopy.
Intermolecular Interactions in Crystalline States
Due to the absence of crystal structure data for this compound, a detailed analysis of its intermolecular interactions in the crystalline state cannot be performed. However, based on the functional groups present in the molecule, several types of non-covalent interactions can be anticipated to play a significant role in its crystal packing. These would likely include:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring, the cyano group (-C≡N), and the oxygen atoms of the nitro group (-NO₂) can all act as hydrogen bond acceptors.
Dipole-Dipole Interactions: The molecule is expected to possess a significant dipole moment due to the presence of the strongly electron-withdrawing nitro and cyano groups and the electron-donating amino group.
π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with neighboring molecules, a common feature in the crystal structures of aromatic compounds.
A definitive understanding of these interactions and their influence on the solid-state architecture of this compound awaits experimental determination of its crystal structure.
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational and theoretical investigation papers available in the public domain for the chemical compound This compound .
While extensive computational studies—including Density Functional Theory (DFT) calculations for molecular geometry, Frontier Molecular Orbital (FMO) analysis, and predictions of reactivity descriptors—have been conducted on structurally related nitropyridine derivatives, this specific compound has not been the subject of such published research. For instance, studies on molecules like 2-amino-5-nitropyridine (B18323) researchgate.net and 2-amino-3-bromo-5-nitropyridine (B103754) researchgate.net have utilized these theoretical methods to explore their electronic structures, vibrational frequencies, and potential for non-linear optical applications.
These investigations on analogous compounds typically involve:
Geometrical Optimization: Using methods like DFT (e.g., B3LYP) and ab initio calculations (e.g., MP2) with various basis sets (like 6-311++G(d,p)) to determine the most stable three-dimensional structure of the molecule. researchgate.netscilit.com
Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer within the molecule. researchgate.netscilit.com This also includes mapping the charge distribution and electrostatic potential.
Spectroscopic Simulation: Calculating vibrational frequencies to simulate and help assign experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net
Reactivity Descriptors: Predicting global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index from the calculated electronic properties. researchgate.net
However, as per the strict requirement to focus solely on This compound , and the absence of specific data for this molecule, it is not possible to generate the detailed, scientifically accurate article as outlined in the request. Extrapolating data from other compounds would be speculative and would not adhere to the required standards of scientific accuracy.
Therefore, the content for the requested sections on Computational Chemistry and Theoretical Investigations for this compound cannot be provided.
Computational Chemistry and Theoretical Investigations
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Currently, there are no specific theoretical or computational studies published in peer-reviewed literature that evaluate the non-linear optical (NLO) properties of 2-Amino-5-cyano-3-nitropyridine. While the NLO properties of structurally related nitropyridine derivatives, such as 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), have been a subject of scientific interest, similar computational analyses for the 5-cyano substituted variant have not been reported. Therefore, no data tables or detailed research findings on its polarizability, and first or second hyperpolarizability can be provided at this time.
Solvation Effects in Theoretical Studies
Similarly, a thorough review of scientific databases reveals no published theoretical studies investigating the solvation effects on this compound. Computational chemistry often employs models like the Polarizable Continuum Model (PCM) to understand how a solvent influences a molecule's structure, stability, and properties. However, no studies applying these methods to this compound have been found. Consequently, there is no information available regarding how its molecular properties might change in different solvent environments.
Biological Activities and Mechanistic Insights of 2 Amino 5 Cyano 3 Nitropyridine and Its Derivatives
Mechanistic Basis of Antimicrobial Activity
Derivatives of 2-amino-3-cyanopyridine (B104079) have demonstrated notable antimicrobial properties, with specific structural features appearing to govern their efficacy against different microorganisms. researchgate.net
The antibacterial action of 2-amino-3-cyanopyridine derivatives is attributed to several structural elements. Studies suggest that the mechanism can be highly dependent on the specific substituents attached to the pyridine (B92270) ring.
One key factor appears to be the presence of specific functional groups. For instance, research has indicated that the simultaneous presence of bromine atoms, along with nitro and amino groups, may be responsible for the high biological activity observed in certain derivatives. researchgate.netresearchgate.net The antibacterial potency of some derivatives has been linked to the presence of a methyl group, which is an electron-donating group that increases the electron density of the compound, thereby enhancing its effectiveness against microorganisms. mdpi.com These derivatives have been shown to be bactericidal, meaning they actively kill the bacteria, rather than just inhibiting their growth. mdpi.com
| Derivative Feature | Proposed Antibacterial Mechanism | Targeted Bacteria Example | Source |
|---|---|---|---|
| Bromine and N-benzyl group | Halogen bonding is likely involved in the bioactivity. | E. coli, B. subtilis | researchgate.netbohrium.com |
| Methyl group (electron-donating) | Increases electron density, enhancing bactericidal activity. | S. aureus, B. subtilis | mdpi.com |
| Bromine, nitro, and amino groups | The combination of these groups is likely responsible for high activity. | Not specified | researchgate.netresearchgate.net |
| Cyclohexylamine (B46788) group | The mechanism is unknown but may relate to the compound's global charge. | S. aureus, B. subtilis | nih.gov |
The antifungal properties of 2-amino-3-cyanopyridine derivatives are also an area of active investigation. Similar to their antibacterial counterparts, the combination of bromine, nitro, and amino groups on the pyridine scaffold is thought to contribute significantly to their antifungal activity. researchgate.netresearchgate.net
While direct mechanistic studies on 2-amino-5-cyano-3-nitropyridine itself are limited, research on other nitro-aromatic compounds offers potential insights. For example, the antifungal mechanism of certain 5-nitro-thiophene derivatives has been linked to the inhibition of enzymes involved in the ergosterol (B1671047) biosynthesis pathway. nih.gov This leads to significant morphological changes in the fungal cell wall and disruption of the cell's integrity. nih.gov Another proposed mechanism for some antifungal agents involves the generation of reactive oxygen species (ROS), which induces oxidative stress within the fungal cells. nih.gov It is plausible that this compound derivatives could operate through similar pathways, either by disrupting essential fungal enzyme systems like those for ergosterol synthesis or by inducing cytotoxic ROS production.
Potential as Enzyme Inhibitors: Mechanistic Considerations
The structural features of the this compound scaffold make it a promising candidate for the development of enzyme inhibitors. The cyano and amino groups, in particular, can form key interactions within the active sites of various enzymes.
Derivatives of this scaffold have shown potential as kinase inhibitors, which are critical targets in cancer therapy. nih.gov The mechanism often involves specific interactions with the ATP-binding site of the kinase. For instance, studies on related 5-cyanopyrimidine (B126568) derivatives as inhibitors of p38α MAP kinase have revealed through X-ray crystallography that the cyano group's nitrogen atom forms a direct hydrogen bond with the backbone amide proton of a conserved methionine residue (Met109) in the kinase's hinge region. nih.gov This interaction is a critical anchor point for the inhibitor.
Furthermore, the 2-aminopyridine (B139424) portion of the molecule is known to interact with a conserved lysine (B10760008) residue in the active site of kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov The development of more potent and selective inhibitors often involves modifying other parts of the molecule to exploit hydrophobic channels that extend from the hinge region to the solvent-exposed surface of the enzyme. nih.gov Pyrimidine-5-carbonitrile derivatives have also been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov
The cyano group is a key feature in the mechanism of certain protease inhibitors. While research on this compound as a protease inhibitor is still emerging, the behavior of other nitrile-based inhibitors provides a strong mechanistic hypothesis. Nitrile-type inhibitors are known to interact with cysteine proteases, such as human cathepsins, in a covalent yet reversible manner. nih.gov
The proposed mechanism involves the nucleophilic attack of the thiolate moiety from the active site cysteine residue on the carbon atom of the inhibitor's cyano group. nih.gov This attack results in the formation of a reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity. nih.gov This mode of action suggests that this compound derivatives could be effective inhibitors of cysteine proteases, with the cyano group acting as the reactive "warhead."
Derivatives based on the aminocyanopyridine structure have been investigated as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in managing type 2 diabetes. researchgate.net A study on a series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles found that these compounds act as α-glucosidase inhibitors. researchgate.net
Kinetic studies of the most potent compound in the series revealed a competitive mode of inhibition, indicating that the inhibitor competes with the natural substrate for binding to the enzyme's active site. researchgate.net Molecular docking simulations further elucidated the binding mechanism, showing that the inhibitor establishes a combination of hydrophobic and hydrophilic interactions within the active site. A key interaction identified was the formation of a salt bridge with a specific histidine residue (His279), which helps to anchor the inhibitor in place. researchgate.net
| Enzyme Class | Proposed Inhibition Mechanism | Key Interactions | Source |
|---|---|---|---|
| Kinase (p38α, VEGFR-2) | Competitive inhibition at the ATP-binding site. | H-bond from the cyano group to the hinge region (Met109); interaction with conserved lysine. | nih.govnih.govnih.gov |
| Cysteine Protease | Reversible covalent inhibition. | Nucleophilic attack by active site cysteine on the cyano carbon to form a thioimidate adduct. | nih.gov |
| α-Glucosidase | Competitive inhibition. | Hydrophobic/hydrophilic interactions; salt bridge with active site His279. | researchgate.net |
Antioxidant Activity Mechanisms
The antioxidant capabilities of pyridine derivatives are attributed to their ability to mitigate oxidative stress by neutralizing reactive oxygen and nitrogen species. nih.gov The primary mechanisms involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). frontiersin.org
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical. The ease of this transfer is determined by the bond dissociation enthalpy (BDE) of the N-H or C-H bonds; a lower BDE value corresponds to higher antioxidant activity. frontiersin.org
Single-Electron Transfer Followed by Proton Transfer (SET-PT): This pathway involves the antioxidant first transferring an electron to the free radical, creating a radical cation, which then deprotonates. The feasibility of this mechanism is assessed by the ionization potential (IP) and proton dissociation enthalpy (PDE). frontiersin.org
Sequential Proton Loss Electron Transfer (SPLET): This mechanism begins with the loss of a proton from the antioxidant, followed by the transfer of an electron. Proton affinity (PA) and electron transfer enthalpy (ETE) are the key parameters for this pathway, with lower values indicating greater antioxidant potential. frontiersin.org
Studies on various heterocyclic compounds, including those with pyridine structures, demonstrate that their free radical scavenging activity can be effectively evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govpensoft.net Research indicates that the presence of electron-donating groups on the aromatic rings of these compounds significantly enhances their antioxidant properties. frontiersin.org For instance, a Cu(II) complex of a nitropyridine derivative exhibited a high level of antioxidant activity in one study. mdpi.com
Antiviral Activity Mechanisms
Pyridine derivatives have shown considerable promise as antiviral agents, exhibiting activity against a range of viruses through various mechanisms. nih.govnih.gov
HIV Replication Inhibition
A significant area of research has been the development of nitropyridine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleosides bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
As a continuation of efforts to develop analogues of Diarylpyrimidines (DAPYs), novel substituted nitropyridine derivatives were designed and synthesized. nih.gov Preliminary biological evaluations showed that many of these compounds exhibited significant inhibitory activity against wild-type HIV-1. nih.gov Some of these derivatives proved to be more potent than established NNRTIs like Nevirapine (NVP) and Delavirdine (DLV). nih.gov
Inhibitory Activity of Nitropyridine Derivatives Against HIV-1
| Compound | EC₅₀ (µM) | Selective Index (SI) |
|---|---|---|
| 7b | 0.056 | 1251 |
| 7k | 0.034 | Not Reported |
| 7c | 0.11 | Not Reported |
| 7j | 0.11 | Not Reported |
| 7e | 0.16 | Not Reported |
| Nevirapine (NVP) | 0.23 | Not Reported |
| Delavirdine (DLV) | 0.51 | Not Reported |
Human Rhinovirus 3C Protease Inhibition
Human rhinovirus (HRV), a major cause of the common cold, relies on the 3C protease (3C-P) for its replication. nih.govnih.gov This enzyme is a cysteine protease responsible for most of the proteolytic processing of the viral polyprotein, which is translated from the viral RNA genome. nih.gov The cleavage of the polyprotein by 3C-P releases functional viral proteins and enzymes necessary for viral replication and assembly.
Inhibition of HRV 3C-P is a key antiviral strategy. nih.gov By blocking the active site of this enzyme, inhibitors prevent the maturation of viral proteins, thus halting the viral life cycle. nih.gov The high specificity of HRV 3C-P for its substrate makes it an attractive target for developing highly selective antiviral drugs with potentially low toxicity. biorxiv.org The conservation of critical amino acid residues within the 3C protease active site across numerous HRV serotypes supports the development of broad-spectrum inhibitors. nih.gov
Antiprotozoal Mechanisms (e.g., Antimalarial)
Pyridine derivatives have been extensively investigated for their antimalarial properties, showing efficacy against both drug-sensitive and drug-resistant strains of Plasmodium parasites. bohrium.comnih.govresearchgate.net The pyridine nucleus is a feature of several existing antimalarial drugs. researchgate.net
The primary proposed mechanism for some pyridine derivatives is the inhibition of the dihydrofolate reductase (DHFR) enzyme. bohrium.comnih.gov DHFR is crucial for the parasite's synthesis of tetrahydrofolate, a cofactor essential for producing nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to parasite death. Molecular docking studies have shown that active pyridine derivatives can fit into the active site of the DHFR enzyme, forming hydrogen bonds and hydrophobic interactions that underpin their inhibitory activity. bohrium.com
In one study, two series of pyridine derivatives were synthesized and evaluated for in vivo antimalarial activity against Plasmodium berghei. bohrium.comnih.gov Several compounds demonstrated potent inhibition of parasite multiplication. bohrium.com
Antimalarial Activity of Pyridine Derivatives
| Compound | Inhibition of Parasite Multiplication (%) at 50 µmol/kg (in vivo) | IC₅₀ (µM) against CQ-resistant P. falciparum (in vitro) |
|---|---|---|
| 2a | 90 | Not Reported |
| 2g | 91 | 0.0402 |
| 2h | 80 | Not Reported |
Modulatory Effects on Receptors (e.g., Adenosine (B11128) Receptors)
Certain pyridine and 1,4-dihydropyridine (B1200194) derivatives have been found to interact with adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. nih.govnih.gov These compounds have shown the ability to bind to A₁, A₂ₐ, and A₃ adenosine receptor subtypes, often with selectivity for the A₃ subtype. nih.govnih.gov
The interaction is typically measured through radioligand binding assays, which determine the affinity (Ki value) of the compounds for the different receptor subtypes. nih.gov The modulation of adenosine receptors by these non-nucleoside compounds could have therapeutic implications, and these findings suggest that the pyridine scaffold can be a starting point for developing novel and selective adenosine receptor antagonists or agonists. nih.govresearchgate.net
Binding Affinity of Pyridine Derivatives at Adenosine Receptors
| Compound | Receptor Subtype | Ki (µM) |
|---|---|---|
| (R,S)-Nicardipine (12) | Rat A₁ | 19.6 |
| Rat A₂ₐ | 63.8 | |
| Human A₃ | 3.25 | |
| (R)-Niguldipine (14) | A₁ | 41.3 |
| A₃ | 1.90 | |
| Compound 24 | A₁ | 16.1 |
| A₂ₐ | 49.3 | |
| A₃ | 0.670 |
Structure-Activity Relationship (SAR) Studies on Pyridine Derivatives for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of pyridine derivatives. nih.gov These studies analyze how modifying the chemical structure of the pyridine core affects its activity, providing valuable insights for designing more potent and selective compounds. nih.govresearchgate.net
Key findings from various SAR studies on pyridine derivatives include:
Antiproliferative Activity: The presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance antiproliferative activity against cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms on the pyridine structure may decrease this activity. nih.gov
Antiviral (HIV) Activity: For nitropyridine-based NNRTIs, SAR studies have provided a roadmap for molecular optimization. nih.gov The nature and position of substituents on the pyridine ring and associated side chains significantly influence the inhibitory potency against HIV-1 reverse transcriptase. nih.gov
Antiviral (Enterovirus) Activity: In the development of pyrazolopyridine inhibitors of enterovirus replication, SAR analysis revealed that different positions on the heterocyclic core offered distinct opportunities for improvement. For example, the C4 position was identified as having the greatest potential for enhancement through the introduction of various N-aryl groups. acs.org
Antimalarial Activity: In a series of antimalarial pyridine derivatives, the presence of a hydroxyl (-OH) group at the para-position of a phenyl ring was suggested to be responsible for the high potency of the most active compound, likely by enabling hydrogen bonding with the target receptor. bohrium.com
These studies collectively demonstrate that the biological profile of pyridine derivatives can be finely tuned by strategic chemical modifications, guiding the rational design of new therapeutic agents. nih.govnih.gov
Influence of Substituent Patterns on Biological Activities
The biological activities of 2-amino-3-cyanopyridine derivatives are significantly influenced by the nature and position of various substituents on the pyridine ring and its associated phenyl groups. Research has demonstrated that modifications to this core structure can potentiate or diminish their therapeutic effects, particularly their anticancer and antimicrobial properties.
A notable illustration of this is the impact of halogen substituents. Studies on (+)-nopinone-based 2-amino-3-cyanopyridines have revealed that the presence of a bromine (Br) or chlorine (Cl) atom on an attached benzene (B151609) ring significantly enhances their anticancer activity. This suggests that the electronic and steric properties of these halogens play a crucial role in the interaction with biological targets.
Furthermore, the substitution pattern on the pyridine ring itself is a key determinant of bioactivity. For instance, in a series of 2-amino-5-substituted pyridine derivatives, it was observed that substituents at position 4 of the pyridine ring conferred more potent fungicidal and bactericidal activity compared to those at positions 3 or 6. tandfonline.com The introduction of a methyl group at the 3-position of the pyridine ring has also been shown to improve the fungitoxic effect of some derivatives. tandfonline.com
Moreover, the nature of the group at the 2-position of the pyridine scaffold is critical. A comparative study of 3-cyanopyridine (B1664610) derivatives revealed that a 2-oxo-3-cyanopyridine scaffold generally exhibits greater in vitro cytotoxic activity compared to 2-thioxo-3-cyanopyridine and 2-amino-3-cyanopyridine scaffolds. nih.gov Additionally, substitution on the phenyl ring at the 4th position of the pyridine core was found to be more favorable for anti-proliferative activity than an unsubstituted phenyl group. nih.gov For example, a derivative with a 4-methoxy substitution on the phenyl ring was the most active in the series. nih.gov
The following table summarizes the influence of various substituents on the biological activities of 2-amino-3-cyanopyridine derivatives based on reported research findings.
| Scaffold/Derivative | Substituent | Position | Observed Biological Activity | Reference |
| (+)-Nopinone-based 2-amino-3-cyanopyridines | Br or Cl | Benzene ring | Enhanced anticancer activity | |
| 2-Amino-5-substituted pyridines | Various | 4-position of pyridine | Notable fungicidal and bactericidal activity | tandfonline.com |
| 2-Amino-5-substituted pyridines | Methyl group | 3-position of pyridine | Improved fungitoxic effect | tandfonline.com |
| 2-Amino-4-aryl-3-cyanopyridines | Bromine | 4-bromophenyl group | Important for antibacterial activity | |
| 2-Amino-4-aryl-3-cyanopyridines | N-benzyl | Amino group | Important for antibacterial activity | |
| 3-Cyanopyridine derivatives | 2-oxo vs. 2-thioxo/2-amino | Pyridine ring | 2-oxo scaffold preferred for cytotoxicity | nih.gov |
| 4-Phenyl-3-cyanopyridine derivatives | Substituted phenyl | 4-position of pyridine | More affirmative for anti-proliferative activity | nih.gov |
| 4-Phenyl-3-cyanopyridine derivatives | 4-methoxy | Phenyl ring | Most active in the tested series | nih.gov |
Ligand-Target Interaction Studies
Molecular docking studies have provided valuable insights into the binding modes of 2-amino-3-cyanopyridine derivatives with their respective biological targets, elucidating the key interactions that govern their inhibitory activities. These computational analyses help in understanding the structure-activity relationships at a molecular level and guide the design of more potent and selective inhibitors.
For instance, in the context of anticancer activity, molecular docking of a series of aminopyrimidine derivatives, which share structural similarities with the 2-aminopyridine core, into the active site of Tropomyosin receptor kinase A (TRKA) has been performed. researchgate.net These studies help to visualize the binding poses and identify crucial interactions with the amino acid residues of the kinase domain.
Similarly, molecular docking studies of 2-amino-3-cyanopyridine derivatives have been conducted to understand their antibacterial mechanism. In one such study, the docking of a potent antibacterial compound into the active site of a bacterial protein revealed key binding interactions. nih.gov The analysis suggested that the cyclohexylamine moiety was crucial for the observed activity. nih.gov
In the case of Pim-1 kinase inhibitors, molecular modeling of cyanopyridine-based compounds has highlighted the indispensable role of the cyano group at position 3. nih.gov This group was found to be consistently involved in hydrogen bond formation within the active site of the receptor, thereby anchoring the ligand. nih.gov The pyridine ring itself also contributes significantly to the binding through arene-H or arene-arene interactions with amino acid residues like Val52 and Phe49. nih.gov Furthermore, halogen substituents, such as a bromine atom, can form halogen bonds with residues like Pro123, further stabilizing the ligand-protein complex. nih.gov
Molecular docking of other pyridine derivatives against various targets has also been reported. For example, a 2-chloro-6-methoxypyridine-4-carboxylic acid molecule showed potential inhibitory activity against proteins from Mycobacterium tuberculosis and was found to interact with the active sites of Conjugal transfer TraE protein. tandfonline.com In another study, newly synthesized pyridine and fused pyridine derivatives were subjected to in silico molecular docking against GlcN-6-P synthase, revealing moderate to good binding energies. mdpi.com
The table below presents a summary of ligand-target interaction studies for various pyridine derivatives, detailing the target, interacting residues, and the nature of the interactions.
| Derivative Class | Target Protein | Key Interacting Residues/Moieties | Nature of Interaction | Reference |
| Aminopyrimidine derivatives | Tropomyosin receptor kinase A (TRKA) | Not specified in abstract | Binding to kinase domain | researchgate.net |
| 2-Aminopyridine derivatives | Bacterial protein | Cyclohexylamine moiety | Crucial for antibacterial activity | nih.gov |
| Cyanopyridine-based compounds | Pim-1 kinase | Cyano group at C3, Pyridine ring, Halogen substituent | Hydrogen bonding, Arene-H/Arene-arene interactions, Halogen bonding | nih.gov |
| 2-Chloro-6-methoxypyridine-4-carboxylic acid | Conjugal transfer TraE (5WII), Type-II dehydroquinase (3N8K) | Not specified | Inhibition of antimicrobial and M. tuberculosis proteins | tandfonline.com |
| Pyridine and fused pyridine derivatives | GlcN-6-P synthase | Not specified | Moderate to good binding energies | mdpi.com |
| Thiopyrano[2,3-b]quinoline derivatives | CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, GLU-9 | Not specified | nih.govnih.gov |
Advanced Applications and Future Research Directions
Utility in Chemical Synthesis as Key Intermediates
2-Amino-5-cyano-3-nitropyridine serves as a crucial starting material in a variety of chemical transformations, primarily owing to the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. Conversely, the amino group can be readily diazotized or acylated, providing a handle for further molecular elaboration.
One of the key applications of this compound is in the synthesis of other functionalized pyridines. For instance, through hydrolysis and subsequent decarboxylation, this compound can be converted to 2-amino-3-nitropyridine (B1266227), another important synthetic intermediate. google.com This process highlights the utility of the cyano group as a temporary placeholder that can be easily removed after directing other reactions. google.com The nitro group, a strong electron-withdrawing entity, not only influences the reactivity of the pyridine ring but can also be reduced to an amino group, leading to the formation of diaminopyridine derivatives. These diaminopyridines are precursors to bicyclic heterocyclic systems like imidazopyridines, which are of significant interest in medicinal chemistry.
The reactivity of this compound extends to its use in multicomponent reactions. These reactions, where multiple starting materials combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The diverse functionalities of this compound make it an ideal candidate for such transformations, enabling the rapid construction of diverse molecular libraries.
Potential in Medicinal Chemistry Lead Optimization and Drug Design
The pyridine nucleus is a common feature in many approved drugs, and its derivatives continue to be a major focus of drug discovery efforts. This compound provides a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of multiple functional groups allows for systematic structural modifications, a key process in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of 2-amino-3-cyanopyridine (B104079) have been investigated for a range of biological activities. For example, novel pyrimidine, 3-cyanopyridine (B1664610), and m-amino-N-phenylbenzamide based compounds have been designed and synthesized as potential EGFR tyrosine kinase inhibitors for the treatment of cancer. nih.gov In one study, a series of 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, which are involved in various physiological processes. nih.gov
The general structure of 2-amino-3-cyanopyridines has been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The ability to readily functionalize the this compound core allows medicinal chemists to explore a vast chemical space and tailor molecules to interact with specific biological targets.
Applications in Agrochemical Development (e.g., Herbicides)
The pyridine ring is also a key component in many agrochemicals, including herbicides, insecticides, and fungicides. This compound and its derivatives have shown promise in this sector. For instance, 2-amino-3-nitropyridine, which can be synthesized from this compound, is a known intermediate in the production of herbicides. google.comchemicalbook.com
The development of new agrochemicals is driven by the need for more effective and environmentally benign products. The structural diversity that can be achieved starting from this compound allows for the creation of novel compounds with potentially improved efficacy and selectivity, targeting specific weeds or pests while minimizing harm to non-target organisms and the environment. Research in this area focuses on synthesizing and screening libraries of derivatives for their biological activity against various agricultural pests.
Exploration in Materials Science
The unique electronic properties of this compound, arising from the combination of electron-donating (amino) and electron-withdrawing (cyano, nitro) groups, make it an interesting candidate for applications in materials science. These "push-pull" systems can exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics.
While direct studies on the material properties of this compound are not extensively documented, related nitropyridine derivatives have been investigated for their potential as NLO materials. The high hyperpolarizability of these molecules, a measure of their NLO response, is attributed to the charge transfer between the electron-donating and accepting groups. Further research into the solid-state properties and crystal engineering of this compound and its derivatives could lead to the development of new materials with tailored optical and electronic characteristics. For instance, a patent describes a method for producing 2-amino-5-nitropyridine (B18323) with high purity, which is a prerequisite for its use in high-performance materials. chemicalbook.com
Emerging Methodologies for Synthesis and Functionalization
The synthesis of this compound itself typically involves the nitration of a corresponding 2-amino-5-cyanopyridine (B188168) precursor. google.com However, ongoing research focuses on developing more efficient, sustainable, and safer synthetic methods. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce the formation of byproducts.
Furthermore, new methods for the functionalization of the this compound core are continuously being developed. This includes selective reactions that target one functional group while leaving the others intact. For example, selective reduction of the nitro group in the presence of the cyano group, or vice versa, allows for the creation of a wider range of downstream products. The development of one-pot, multi-step synthetic sequences starting from this compound is also an active area of research, aiming to streamline the synthesis of complex molecules.
Advanced Computational Approaches in Predicting Reactivity and Bioactivity
Computational chemistry plays an increasingly important role in modern chemical research. In the context of this compound, computational methods can be used to predict its reactivity towards different reagents and to understand the mechanisms of its various transformations. Density functional theory (DFT) calculations, for example, can provide insights into the electron distribution within the molecule, helping to explain its observed reactivity and to predict the regioselectivity of its reactions.
In the realm of drug discovery, computational tools are invaluable for predicting the potential bioactivity of derivatives of this compound. Molecular docking simulations can be used to predict how these molecules might bind to the active site of a target protein, providing a rational basis for the design of new inhibitors. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, guiding the synthesis of more potent analogues.
Integration with High-Throughput Screening and Combinatorial Chemistry
The versatility of this compound as a synthetic intermediate makes it highly suitable for use in combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid generation of large libraries of related compounds by systematically combining a set of building blocks. The multiple reaction sites on the this compound scaffold allow it to be used as a key building block in the creation of diverse chemical libraries.
These libraries can then be screened using HTS techniques to identify compounds with desired biological activities. This approach significantly accelerates the early stages of drug discovery and the development of new agrochemicals and materials. The ability to functionalize this compound on a solid support, as has been demonstrated for related compounds, further enhances its utility in automated synthesis and screening platforms.
Q & A
Basic: What are the common synthetic routes for 2-Amino-5-cyano-3-nitropyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step functionalization of pyridine precursors. A one-pot method using nitration and cyanation reactions is efficient. For example, nitration of 2-aminopyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes side reactions. Subsequent cyanation via nucleophilic substitution (e.g., using CuCN or KCN in DMF at 80–100°C) introduces the cyano group. Yield optimization requires precise stoichiometry, temperature control, and catalyst selection (e.g., Yb(CF₃COO)₃ enhances regioselectivity in nitration) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography provides unambiguous structural confirmation, as demonstrated for related nitropyridines (CCDC 1871547) .
- ¹H/¹³C NMR identifies substitution patterns: Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm), while amino protons appear as broad singlets (δ ~6.5 ppm).
- FT-IR confirms functional groups: ν(NO₂) at ~1520 cm⁻¹, ν(CN) at ~2220 cm⁻¹, and ν(NH₂) at ~3350 cm⁻¹ .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model molecular orbitals, charge distribution, and reactivity. For nitropyridines:
- HOMO-LUMO gaps correlate with stability; electron-withdrawing groups (NO₂, CN) lower LUMO energy, enhancing electrophilicity .
- Electrostatic potential maps highlight nucleophilic sites (amino groups) and electrophilic regions (nitro/cyano groups) for reaction planning .
- Thermochemical accuracy (average deviation ~2.4 kcal/mol) validates DFT for predicting reaction energetics .
Advanced: What strategies resolve contradictions in reported biological activities of pyridine derivatives?
- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values in anticancer screens) .
- Structural validation : Confirm compound purity via HPLC and crystallography to rule out isomer interference .
- Mechanistic studies : Probe interactions with biological targets (e.g., kinase inhibition assays) to reconcile divergent activity trends .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (WGK 3 classification) .
- Ventilation : Use fume hoods to avoid inhalation of irritant vapors .
- First aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How does the position of nitration affect the reactivity of aminopyridine derivatives?
- Electrophilic substitution : Nitration at the 3-position (meta to amino) stabilizes intermediates via resonance, favoring regioselectivity .
- Steric effects : Bulky substituents (e.g., methyl at C-2) hinder nitration at adjacent positions, as seen in 2-chloro-3-methyl-5-nitropyridine .
- Electronic effects : Electron-withdrawing groups (e.g., CN) direct nitration to electron-deficient positions, altering reaction pathways .
Basic: What are the solubility characteristics of this compound in organic solvents?
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C |
| Ethanol | ~10 | 25°C |
| Chloroform | <5 | 25°C |
| Low solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMF) for reactions . |
Advanced: What catalytic systems enhance cyano group introduction in pyridine derivatives?
- Transition metal catalysts : CuCN in DMF enables efficient cyanation via Ullmann-type coupling .
- Lewis acids : Ytterbium triflate accelerates nitrile formation in one-pot syntheses (yield >85%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
